An In-depth Technical Guide to 7-Chloro-1H-indole-4-carbaldehyde
An In-depth Technical Guide to 7-Chloro-1H-indole-4-carbaldehyde
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For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-1H-indole-4-carbaldehyde is a halogenated indole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural and synthetic bioactive compounds.[1][2] The introduction of a chlorine atom and a carbaldehyde (formyl) group at specific positions on the indole ring significantly influences the molecule's electronic properties and reactivity, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3]
This technical guide provides a comprehensive overview of 7-Chloro-1H-indole-4-carbaldehyde, including its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.
Core Properties and Identification
The unique identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 1167055-37-9 to 7-Chloro-1H-indole-4-carbaldehyde.[][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 7-Chloro-1H-indole-4-carbaldehyde is presented in the table below. These properties are essential for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1167055-37-9 | [][5][6] |
| Molecular Formula | C₉H₆ClNO | [] |
| Molecular Weight | 179.6 g/mol | [] |
| IUPAC Name | 7-chloro-1H-indole-4-carbaldehyde | |
| Canonical SMILES | C1=CC(=C2C(=C1C=O)C=CN2)Cl | [] |
| InChI Key | IREPJTYUCHCYLI-UHFFFAOYSA-N | [] |
Synthesis and Reactivity
The synthesis of substituted indoles, including 7-Chloro-1H-indole-4-carbaldehyde, often involves multi-step processes. While specific, detailed synthetic procedures for this exact molecule are not extensively published in readily available literature, general methods for the formylation of indoles can be adapted. A common approach is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring like indole.
The general workflow for a potential synthesis could involve the initial synthesis of the 7-chloroindole scaffold followed by a regioselective formylation at the C4 position. The choice of reagents and reaction conditions is critical to control the regioselectivity of the formylation, as indole can be formylated at different positions.
Caption: A potential synthetic workflow for 7-Chloro-1H-indole-4-carbaldehyde.
The reactivity of 7-Chloro-1H-indole-4-carbaldehyde is primarily dictated by the aldehyde functional group and the indole nucleus. The aldehyde group can undergo a variety of chemical transformations, including:
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Oxidation to a carboxylic acid.
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Reduction to an alcohol.
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Reductive amination to form various amine derivatives.
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Wittig reaction and related olefination reactions to form alkenes.
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Condensation reactions with active methylene compounds.
These reactions make it a valuable intermediate for introducing diverse functionalities and building molecular complexity.[2]
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, with numerous indole-containing drugs on the market.[1] The specific substitution pattern of 7-Chloro-1H-indole-4-carbaldehyde makes it an attractive starting point for the synthesis of novel drug candidates. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The aldehyde group serves as a chemical handle for further elaboration of the molecule to explore structure-activity relationships (SAR).
While specific therapeutic applications of direct derivatives of 7-Chloro-1H-indole-4-carbaldehyde are not yet widely reported, its structural motifs are found in compounds investigated for various therapeutic areas. For instance, indole-4-carboxamide derivatives have been explored as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy.[7]
Caption: A simplified diagram showing the mechanism of PARP-1 inhibition, a potential application for derivatives of 7-Chloro-1H-indole-4-carbaldehyde.
Analytical Characterization
The structural elucidation and purity assessment of 7-Chloro-1H-indole-4-carbaldehyde and its derivatives are typically achieved using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[8]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the N-H stretch of the indole and the C=O stretch of the aldehyde.
Safety and Handling
As with any chemical compound used in a laboratory setting, proper safety precautions must be observed when handling 7-Chloro-1H-indole-4-carbaldehyde. Although a specific, detailed safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from similar chlorinated indole compounds.
General Safety Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
7-Chloro-1H-indole-4-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel bioactive molecules. Its unique substitution pattern provides a strategic starting point for the exploration of new chemical space in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their research and development endeavors. As the field of medicinal chemistry continues to evolve, the importance of such well-defined building blocks in the rational design of new therapeutics is undeniable.
References
-
BOC Sciences. 7-Chloro-1H-Indole-4-Carbaldehyde (CAS 1167055-37-9).
-
Sigma-Aldrich. Safety Data Sheet.
-
BLD Pharm. 1167055-37-9 | 7-Chloro-1H-indole-4-carbaldehyde.
-
Fisher Scientific. Safety Data Sheet.
-
Sigma-Aldrich. Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet.
-
Santa Cruz Biotechnology. Safety Data Sheet.
-
UNECE. Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
ChemicalBook. 1H-Indole-4-carboxaldehyde, 7-chloro-(1167055-37-9) 1 H NMR.
-
PubChem. 7-chloro-1H-indole.
-
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Royal Society of Chemistry.
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
-
AChemBlock. 7-chloro-1H-indole-3-carbaldehyde 97%.
-
Amadis Chemical. 7-Chloro-1H-indole-4-carbaldehyde.
-
BLD Pharm. 1008-07-7 | 7-Chloro-1H-indole-3-carbaldehyde.
-
PubChem. Indole-4-carboxaldehyde.
-
Google Patents. Improved 7-chloroquinaldine synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Chemical Intermediates: The Case of 7-Chloro-1H-indole-3-carboxaldehyde.
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
-
Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
-
Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
-
ResearchGate. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
-
PubMed Central. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
-
RSC Publishing. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors.
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol.
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
-
J&K Scientific. 4-Bromo-7-chloro-1H-indole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1167055-37-9|7-Chloro-1H-indole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. 7-Chloro-1H-indole-4-carbaldehyde,1167055-37-9-Amadis Chemical [amadischem.com]
- 7. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 1H-Indole-4-carboxaldehyde, 7-chloro-(1167055-37-9) 1H NMR spectrum [chemicalbook.com]
- 9. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
